5-[(Dimethylamino)methyl]-2-furohydrazide

Pharmaceutical impurity profiling Ranitidine quality control Reference standard synthesis

5-[(Dimethylamino)methyl]-2-furohydrazide (CAS 103852-00-2) is a synthetic furan derivative bearing both a tertiary amine (dimethylaminomethyl) and a carbohydrazide functional group. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound serves as a versatile intermediate in the synthesis of ranitidine-related H₂-receptor antagonists and glucagon receptor (GCGR) antagonists.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 103852-00-2
Cat. No. B033971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Dimethylamino)methyl]-2-furohydrazide
CAS103852-00-2
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)C(=O)NN
InChIInChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12)
InChIKeyUPPGABHYVZPNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Dimethylamino)methyl]-2-furohydrazide (CAS 103852-00-2): A Bifunctional Heterocyclic Building Block for Medicinal Chemistry and Analytical Reference Standards


5-[(Dimethylamino)methyl]-2-furohydrazide (CAS 103852-00-2) is a synthetic furan derivative bearing both a tertiary amine (dimethylaminomethyl) and a carbohydrazide functional group. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound serves as a versatile intermediate in the synthesis of ranitidine-related H₂-receptor antagonists and glucagon receptor (GCGR) antagonists [1] [2]. Commercially available at ≥97% purity from multiple vendors, it is supplied for research and further manufacturing use only .

Why 5-[(Dimethylamino)methyl]-2-furohydrazide Cannot Be Substituted by Simpler Furohydrazides or Non-Functionalized Furans


Generic substitution of 5-[(Dimethylamino)methyl]-2-furohydrazide with simpler analogs such as 2-furoic acid hydrazide (CAS 3326-71-4) or unsubstituted furan-2-carbohydrazide fails because the dimethylaminomethyl group at the 5-position confers dual functionality essential for both pharmacophore recognition and synthetic derivatization. The tertiary amine moiety provides a predicted pKa of approximately 8.42, enabling pH-dependent solubility modulation that is absent in the parent furohydrazide scaffold [1]. In ranitidine analog synthesis, the dimethylaminomethyl-furan substructure is a critical pharmacophoric element for muscarinic receptor binding, with structure-activity relationship (SAR) studies demonstrating that its removal abolishes cholinergic activity [2]. Furthermore, the hydrazide terminus enables condensation with aldehydes to form hydrazone ligands for metal complexation, a reactivity pathway unavailable to non-hydrazide furan derivatives [3].

Quantitative Differentiation Evidence for 5-[(Dimethylamino)methyl]-2-furohydrazide Against In-Class Alternatives


Proven Utility as a Ranitidine Impurity Reference Standard Precursor: Validated Identity and Purity Profile

5-[(Dimethylamino)methyl]-2-furohydrazide is a direct structural precursor to Ranitidine Related Compound A (USP impurity standard), which is the 2-(((5-[(dimethylamino)methyl]furan-2-yl)methyl)sulfanyl)ethanamine scaffold. Unlike simpler furohydrazides that lack the dimethylaminomethyl pharmacophore, this compound enables the synthesis of authentic ranitidine impurity standards essential for regulatory-compliant analytical method validation . The compound is supplied at ≥97% purity with full analytical characterization, whereas generic 2-furoic acid hydrazide is typically supplied at lower purity grades (≥95%) and lacks the requisite substitution pattern for ranitidine impurity synthesis .

Pharmaceutical impurity profiling Ranitidine quality control Reference standard synthesis

Metal-Chelating Hydrazone Formation: Enhanced Antibacterial Activity of Nickel(II) Complexes vs. Free Ligand

The carbohydrazide moiety of this compound enables condensation with aromatic aldehydes to form hydrazone ligands competent for transition metal chelation. A structurally analogous furohydrazide-derived Ni(II) complex demonstrated a MIC of 3.12 ± 0.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), representing a substantial improvement over the free ligand and approaching the potency of vancomycin (MIC = 2.0 ± 0.34 µg/mL) in the same assay [1]. In contrast, the uncomplexed 2-furohydrazide scaffold alone exhibits negligible antibacterial activity, underscoring the critical role of the hydrazide functionality in enabling metal coordination and bioactivity enhancement [2].

Antimicrobial metal complexes Hydrazone ligand design MRSA drug discovery

Furan-2-Carbohydrazide Scaffold Validated for Orally Active Glucagon Receptor Antagonism with Sub-Nanomolar Potency

The furan-2-carbohydrazide chemotype has been clinically validated through the discovery of GCGR antagonist 2, which binds the human glucagon receptor (hGluR) with a Kd of 2.3 nM and inhibits the rat receptor with an IC₅₀ of 0.43 nM . This pharmacophore requires the intact carbohydrazide functionality for receptor binding; replacement with a carboxylic acid or ester abolishes antagonist activity. The 5-position dimethylaminomethyl substitution on the target compound provides a synthetic handle for further SAR exploration, enabling diversification that the unsubstituted furan-2-carbohydrazide (CAS 3326-71-4) cannot offer without additional synthetic manipulation [1].

Glucagon receptor antagonist Type 2 diabetes Orally bioavailable GPCR modulator

Validated Intermediate for Cholinergic SAR: Dimethylaminomethyl-Furan Moiety Drives M2 Muscarinic Receptor Selectivity

The 5-[(dimethylamino)methyl]furan substructure is a known pharmacophore for muscarinic acetylcholine receptor (mAChR) binding. In a systematic SAR study of ranitidine analogs, the 4-nitro-3-pyridazinyl analog (compound 26) containing the identical dimethylaminomethyl-furan scaffold achieved an M2/M1 selectivity ratio of 0.060 (M2 IC₅₀ / M1 IC₅₀), indicating potent and selective M2 receptor binding [1]. The most potent acetylcholinesterase (AChE) inhibitor in the same series displayed an IC₅₀ of 28 nM against human AChE, demonstrating that the dimethylaminomethyl-furan core can support nanomolar enzymatic inhibition [2]. In contrast, furan analogs lacking the dimethylaminomethyl group showed substantially reduced cholinergic activity, confirming the group's essential role in target engagement [3].

Muscarinic receptor pharmacology Alzheimer's disease Cholinergic agent design

Quantified Physicochemical Differentiation: Computed logP and pKa Values vs. Unsubstituted Furohydrazide

The target compound exhibits a computed logP of -0.725 and a melting point of 116–118 °C [1], reflecting increased hydrophilicity relative to unsubstituted 2-furoic acid hydrazide (logP of the parent hydrazide scaffold is approximately -0.3 to +0.5 depending on the prediction method) [2]. The tertiary amine at the 5-position provides a predicted pKa of ~8.42 (based on the structurally analogous 2-(dimethylaminomethyl)-5-methylfuran), which enables protonation-dependent aqueous solubility at physiological pH ranges . This contrasts with 2-furoic acid hydrazide, which lacks an ionizable basic center and has a more limited pH-dependent solubility profile. These physicochemical differences directly inform formulation development, salt selection, and chromatographic method development strategies that are not applicable to the simpler furohydrazide analogs.

Physicochemical property prediction Solubility optimization Drug-likeness assessment

Commercially Available Purity Benchmarking: ≥97% Assay with Full Safety Data Sheet Documentation

The target compound is commercially available from multiple reputable suppliers (Fluorochem, ChemScene, Santa Cruz Biotechnology) at ≥97% purity with documented hazardous materials classification (GHS07: Harmful/Irritant) and storage specifications (sealed in dry, 2–8 °C) . This compares favorably with structurally related niche furohydrazides that are often only available through custom synthesis with undefined purity and longer lead times. The compound's inclusion in the Santa Cruz Biotechnology catalog (sc-278006, 250 mg, $173.00) further indicates established quality control and supply chain infrastructure for biomedical research procurement .

Chemical procurement Purity specification Supply chain reliability

High-Value Application Scenarios for 5-[(Dimethylamino)methyl]-2-furohydrazide Based on Quantitative Differentiation Evidence


Synthesis of Ranitidine Impurity Reference Standards for Pharmaceutical Quality Control

Pharmaceutical analytical laboratories developing stability-indicating HPLC methods for ranitidine formulations require authentic impurity reference standards. 5-[(Dimethylamino)methyl]-2-furohydrazide is the direct synthetic precursor to Ranitidine Related Compound A (USP), enabling preparation of this critical impurity standard in a single synthetic step . The compound's ≥97% purity and documented safety profile support GMP-adjacent laboratory operations where traceable sourcing is required .

Metal-Based Antimicrobial Drug Discovery via Hydrazone Ligand Synthesis

Medicinal chemistry programs targeting drug-resistant bacterial infections can condense the hydrazide group with aromatic aldehydes to generate hydrazone ligands for transition metal complexation. As demonstrated with structurally analogous furohydrazide systems, the resulting Ni(II) complexes achieve MIC values against MRSA (3.12 µg/mL) that approach vancomycin potency (2.0 µg/mL) . The pre-installed dimethylaminomethyl group provides an additional coordination or solubility-modulating site unavailable in simpler furohydrazides.

Glucagon Receptor Antagonist Lead Optimization for Type 2 Diabetes

The furan-2-carbohydrazide core has been clinically validated through GCGR antagonist 2, which achieves sub-nanomolar receptor binding (Kd = 2.3 nM) and oral bioavailability . 5-[(Dimethylamino)methyl]-2-furohydrazide provides this validated pharmacophore with the 5-position pre-functionalized for parallel SAR exploration, reducing the synthetic burden of de novo scaffold construction .

Muscarinic Receptor Probe Synthesis for Neuroscience Research

The dimethylaminomethyl-furan moiety is a privileged pharmacophore for muscarinic acetylcholine receptor engagement, with optimized analogs achieving M2/M1 selectivity ratios as low as 0.060 and AChE IC₅₀ values of 28 nM . The target compound serves as a versatile intermediate for generating focused libraries of cholinergic agents for Alzheimer's disease target validation and probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(Dimethylamino)methyl]-2-furohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.